
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It consists of two pyridine derivatives and an iridium center, coordinated with hexafluorophosphate as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine: This can be achieved through a cross-coupling reaction between 4-tert-butylpyridine and 2-bromo-4-tert-butylpyridine using a palladium catalyst.
Formation of 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine: This involves the reaction of 2,4-difluorobenzene with 2,5-dibromopyridine in the presence of a base and a palladium catalyst.
Coordination with Iridium(3+): The two pyridine derivatives are then coordinated to an iridium(3+) center, typically using iridium trichloride as the iridium source.
Addition of Hexafluorophosphate: Finally, hexafluorophosphate is added to the iridium complex to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can be oxidized to higher oxidation states.
Reduction: The iridium center can also be reduced to lower oxidation states.
Substitution: The ligands coordinated to the iridium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Common reducing agents include hydrogen gas and sodium borohydride.
Substitution: Ligand substitution reactions typically involve the use of other ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iridium center may result in the formation of iridium(IV) or iridium(V) complexes, while reduction may result in iridium(I) or iridium(0) complexes.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and C-H activation.
Medicine: It is being investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example:
Catalysis: The iridium center acts as a catalyst by facilitating the activation of substrates and promoting the formation of reaction intermediates.
Photophysics: The compound can absorb light and undergo electronic transitions, resulting in the emission of light or the generation of reactive oxygen species.
Therapeutics: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4′-di-tert-butyl-2,2′-bipyridyl
- 2,2′-bipyridine
- 1,10-phenanthroline
Uniqueness
This compound is unique due to its combination of two pyridine derivatives and an iridium center, which imparts distinct photophysical and catalytic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications.
Propiedades
Fórmula molecular |
C42H34F16IrN4P |
|---|---|
Peso molecular |
1121.9 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H5F5N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |
Clave InChI |
XFAXYKCDJPDUTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



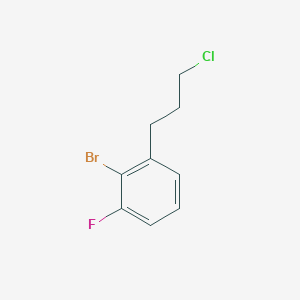
![N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13569072.png)
amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)
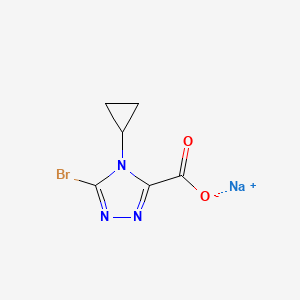
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
![Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13569086.png)

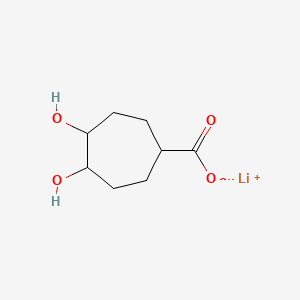
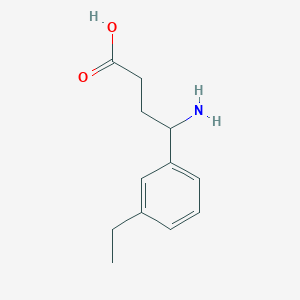


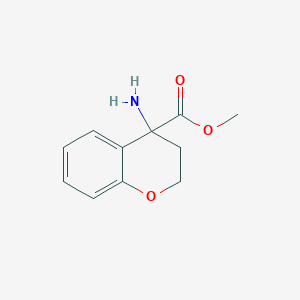
![6-({[(Tert-butoxy)carbonyl]amino}methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13569134.png)
